2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone
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Overview
Description
2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction where a nitrogen atom is part of the spiro ring system, making it a valuable scaffold in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of a cyclopentane ring with a pyridine derivative. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing biological pathways. This compound can inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with a smaller ring system.
Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different functional groups.
Uniqueness
2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone stands out due to its specific combination of a spirocyclic core with a fluoropyridine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c17-14-6-5-13(11-18-14)15(20)19-10-4-9-16(12-19)7-2-1-3-8-16/h1-2,5-6,11H,3-4,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUBCOZIXXTPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC=CC2)CN(C1)C(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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